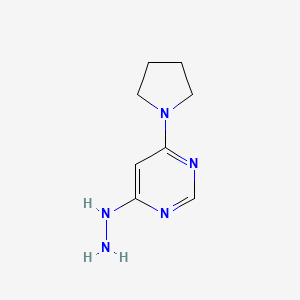![molecular formula C24H15NS B13979769 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole is an organic compound that has garnered significant interest in the field of organic electronics and materials science. This compound is characterized by the presence of a dibenzo[b,d]thiophene moiety attached to a carbazole unit, which imparts unique electronic and photophysical properties. These properties make it a valuable candidate for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other optoelectronic devices .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a dibenzo[b,d]thiophene boronic acid derivative is coupled with a halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Industry: Employed in the development of advanced materials for optoelectronic devices such as OLEDs and OFETs.
Wirkmechanismus
The mechanism of action of 3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole in optoelectronic applications involves its ability to transport charge and emit light. The compound’s unique electronic structure allows it to participate in efficient charge transfer processes, making it suitable for use in OLEDs and OFETs. The molecular targets and pathways involved include the interaction with electron and hole transport layers in these devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole
- 2-(Dibenzo[b,d]thiophen-4-yl)-9H-carbazole
- 2-(Dibenzo[b,d]thiophen-6-yl)-9H-carbazole
Uniqueness
3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole stands out due to its specific electronic and photophysical properties, which are influenced by the position of the dibenzo[b,d]thiophene moiety. This positional variation can significantly impact the compound’s performance in optoelectronic applications, making it a unique and valuable material for research and development .
Eigenschaften
Molekularformel |
C24H15NS |
|---|---|
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
3-dibenzothiophen-2-yl-9H-carbazole |
InChI |
InChI=1S/C24H15NS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)25-21)16-10-12-24-20(14-16)18-6-2-4-8-23(18)26-24/h1-14,25H |
InChI-Schlüssel |
FPBCXDCBMOYGAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C4=CC5=C(C=C4)SC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)




![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)

![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)





